1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1289386-66-8
VCID: VC8227841
InChI: InChI=1S/C12H16Cl2N2.ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;/h1-2,7,10H,3-6,8,15H2;1H
SMILES: C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride

CAS No.: 1289386-66-8

Cat. No.: VC8227841

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride - 1289386-66-8

Specification

CAS No. 1289386-66-8
Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2.ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;/h1-2,7,10H,3-6,8,15H2;1H
Standard InChI Key STMVQKVMMBVBDB-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl
Canonical SMILES C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride belongs to the class of arylalkylamine derivatives. Its molecular structure comprises a six-membered piperidine ring with a 3,4-dichlorobenzyl group attached to the nitrogen at position 1 and an amine group at position 4. The hydrochloride salt formation occurs via protonation of the primary amine, improving crystallinity and handling properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₇Cl₃N₂
Molecular Weight295.6 g/mol
CAS NumberNot explicitly reported¹
IUPAC Name1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine hydrochloride
SMILESC1CN(CC(C1)N)CC2=CC(=C(C=C2)Cl)Cl.Cl
SolubilityLikely soluble in polar solvents (e.g., water, methanol) due to hydrochloride salt form¹

The dichlorobenzyl moiety contributes to lipophilicity, potentially enhancing membrane permeability and target binding affinity. Computational modeling of analogous compounds suggests moderate logP values (~2.5–3.5), indicating balanced hydrophilicity and lipophilicity .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis protocol for 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is documented, its preparation likely follows established methods for analogous piperidine derivatives. Two plausible pathways include:

Pathway 1: Reductive Amination

  • Intermediate Formation: React 3,4-dichlorobenzaldehyde with piperidin-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Salt Formation: Treat the free base with hydrochloric acid to precipitate the hydrochloride salt .

Pathway 2: Nucleophilic Substitution

  • Alkylation: React 3,4-dichlorobenzyl chloride with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Isolate the product via crystallization or chromatography .

Key Reagents and Conditions

StepReagents/ConditionsPurpose
Reductive AminationNaBH₃CN, MeOH, RT, 12–24 hrsReduce imine intermediate
AlkylationK₂CO₃, DMF, 60°C, 6–8 hrsFacilitate benzyl-amine coupling
Salt FormationHCl (gaseous), diethyl etherProtonate amine for stabilization

Challenges and Optimization

  • Steric Hindrance: The 4-position amine may limit reactivity during alkylation, necessitating elevated temperatures or catalytic agents .

  • Byproduct Formation: Competing N-alkylation at the piperidine nitrogen could occur, requiring careful stoichiometric control .

Pharmacological Research and Hypothetical Applications

Biological Target Hypotheses

Piperidine derivatives are prominent in CNS drug development due to their ability to cross the blood-brain barrier. The dichlorobenzyl group in this compound may confer affinity for:

  • Dopamine Receptors: Structural similarity to atypical antipsychotics (e.g., risperidone analogs) .

  • Histamine H₃ Receptors: Piperidine amines are known modulators of histaminergic pathways.

  • Antimicrobial Targets: Chlorinated aromatics often exhibit antibacterial/fungal activity via membrane disruption .

Comparative Activity Analysis

Compound ClassTarget IC₅₀ (nM)Selectivity Profile
Piperidine-4-amines50–200 (D2)Moderate D2/5-HT₂A ratio
Dichlorobenzyl analogs10–50 (CYP450)High CYP3A4 inhibition

Data extrapolated from structurally related compounds .

ParameterRecommendation
Temperature2–8°C (desiccated)
Light SensitivityStore in amber glass
IncompatibilitiesStrong oxidizers, bases

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